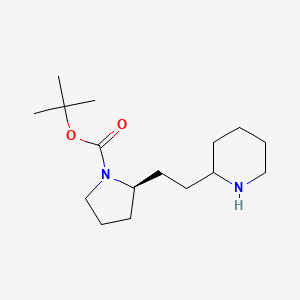

Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a piperidinylethyl side chain. Its stereochemistry at the C2 position (R-configuration) and the presence of the piperidine ring make it a structurally complex intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis.

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-8-14(18)10-9-13-7-4-5-11-17-13/h13-14,17H,4-12H2,1-3H3/t13?,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEZKMHKMWIUMP-ARLHGKGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCC2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 282.42 g/mol

- CAS Number : 2382853-90-7

The structure features a pyrrolidine ring modified with a tert-butyl group and a piperidine moiety, which are significant for its biological interactions .

Neurotransmitter Modulation

The piperidine ring is associated with compounds that influence central nervous system (CNS) activity. Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with adrenergic receptors. This modulation can potentially affect cardiovascular functions and metabolic processes, making it a candidate for further study in conditions such as hypertension and diabetes .

Pharmacological Studies

Several studies have evaluated the compound's biological activity through various assays:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | CHNO | Hydroxymethyl substituent instead of piperidine |

| Tert-butyl 3-(piperidin-1-yl)propanoate | CHNO | Different alkane chain length |

The unique combination of structural elements in this compound enhances its distinct biological interactions compared to other similar compounds.

Neuropharmacological Effects

A study investigating the pharmacological profile of piperidine derivatives found that certain modifications enhanced their efficacy in treating neurodegenerative diseases by improving cholinesterase inhibition and antioxidant effects. These findings suggest that this compound could be explored further for similar neuroprotective effects .

Anticancer Potential

Research into pyrrolidine derivatives has indicated their potential as anti-tumor agents by inhibiting Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation. Given the structural features of this compound, it may also exhibit anticancer properties warranting further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

- Tert-butyl (2S)-2-[2-(piperidin-2-yl)ethyl]pyrrolidine-1-carboxylate (CAS 2382782-99-0)

Substituent Variations

Hydroxyethyl Substituent

- Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 132482-06-5) Key Difference: Hydroxyethyl group replaces the piperidinylethyl chain. Impact: Increased polarity due to the hydroxyl group, enhancing water solubility. Lacks the secondary amine in piperidine, reducing basicity. Molecular Formula: C₁₁H₂₁NO₃; Molecular Weight: 215.29 g/mol .

Bromoimidazole Substituent

- Tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1370600-56-8) Key Difference: Bromoimidazole ring introduces aromaticity and electrophilic reactivity. Impact: Potential for cross-coupling reactions (e.g., Suzuki-Miyaura). The imidazole ring can act as a hydrogen bond donor/acceptor, useful in medicinal chemistry. Molecular Formula: C₁₂H₁₈BrN₃O₂; Molecular Weight: 316.20 g/mol .

Aromatic Benzyl Substituents

- Impact: Enhanced lipid solubility, favoring membrane permeability. Lower yield (30%) compared to other analogues . Molecular Formula: C₁₇H₂₅NO₂; Molecular Weight: 275.38 g/mol.

Functional Group Modifications

- Tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate (CAS 1039826-29-3) Key Difference: Bromomethyl group enables nucleophilic substitution. Impact: Versatile intermediate for further alkylation or elimination reactions. Higher reactivity compared to the piperidinylethyl derivative . Molecular Formula: C₁₀H₁₈BrNO₂; Molecular Weight: 264.16 g/mol.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate?

- Methodology : Synthesis typically involves:

- Starting materials : Pyrrolidine derivatives and tert-butyl esters (e.g., tert-butyl bromoacetate) .

- Reaction conditions : Basic environments (e.g., NaH or KOtBu) in solvents like THF or dichloromethane to facilitate nucleophilic substitution or esterification .

- Purification : Flash column chromatography (e.g., EtOH/CHCl₃) to isolate enantiomerically pure products .

- Critical factors : Protecting group strategy (e.g., tert-butyloxycarbonyl (Boc) for amine protection) and stereochemical control to preserve the (2R) configuration .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry : HRMS for molecular weight validation .

- X-ray crystallography : SHELX software for resolving crystal structures and validating bond angles/torsion angles .

- Key data : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in regiochemistry .

Q. What common reactions does this compound undergo in medicinal chemistry applications?

- Reactivity :

- Oxidation/Reduction : Hydroxyl or carbonyl groups modified using agents like NaBH₄ or Dess–Martin periodinane .

- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups .

- Deprotection : Acidic cleavage of the Boc group (e.g., HCl/dioxane) to generate free amines for further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Approach : Use SHELXL for refining high-resolution X-ray data to detect discrepancies between experimental and modeled structures (e.g., unexpected bond lengths or torsional strain) .

- Case study : Epimerization observed in derivatives (e.g., spontaneous diastereomer formation in MeOH) requires crystallography to confirm configuration stability .

Q. What methodologies address stereochemical challenges during enantioselective synthesis?

- Strategies :

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2R)-pyrrolidine derivatives) to control stereochemistry .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-based) in key steps like alkylation or cyclization .

- Analytical validation : Compare optical rotation ([α]D) and chiral HPLC data to ensure enantiomeric excess >98% .

Q. How are structure-activity relationships (SAR) analyzed for this compound in drug discovery?

- Methods :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or GPCRs) to predict binding affinities .

- In vitro assays : Modify substituents (e.g., piperidinyl or tert-butyl groups) and measure activity changes in cellular models .

- Data interpretation : Correlate SAR with computational models to prioritize derivatives for synthesis .

Q. What experimental designs mitigate data contradictions in hygroscopic intermediates?

- Solutions :

- Controlled environments : Use anhydrous solvents and inert atmospheres during synthesis to prevent hydrolysis .

- Real-time monitoring : In-situ FTIR or Raman spectroscopy to track reactive intermediates and adjust conditions .

- Case example : Handling tert-butyl esters prone to decomposition by avoiding prolonged exposure to moisture .

Q. How does computational modeling enhance understanding of biological interactions?

- Techniques :

- Molecular dynamics (MD) : Simulate conformational flexibility in aqueous environments to assess target compatibility .

- Free-energy calculations : Predict binding energies using MM-PBSA/GBSA to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.